Endothelin 1

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

A 21-amino acid peptide produced in a variety of tissues including endothelial and vascular smooth-muscle cells, neurons and astrocytes in the central nervous system, and endometrial cells. It acts as a modulator of vasomotor tone, cell proliferation, and hormone production. (N Eng J Med 1995; 333(6):356-63)

作用机制

Target of Action

Endothelin-1 (ET-1) is a potent vasoconstrictor peptide primarily produced by vascular endothelial cells . It acts through two types of receptors: ETA and ETB . These receptors are distributed across diverse cells and organs, indicating a multiple-organ ET system .

Mode of Action

ET-1 functions through activation of two G protein-coupled receptors, endothelin A and endothelin B receptor (ETA and ETB, respectively) . The ETA receptor is selective for ET-1, whereas the ETB receptor has the same affinity for all three ET peptides . ET-1 can also act on ETB receptors on endothelial cells to stimulate the release of vasodilators such as nitric oxide (NO) and prostaglandin I2 (PGI2) via endothelial nitric oxide synthase (eNOS) and cyclooxygenase (COX), respectively .

Biochemical Pathways

ET-1 is involved in the regulation of a myriad of processes highly relevant for physical and mental well-being; female and male health; in the modulation of senses, pain, stress reactions and drug sensitivity as well as healing processes . Shifted ET-1 homeostasis may influence and predict the development and progression of suboptimal health conditions, metabolic impairments with cascading complications, ageing and related pathologies, cardiovascular diseases, neurodegenerative pathologies, aggressive malignancies .

Pharmacokinetics

It is known that et-1 is a potent vasoconstrictor, especially in the renal vasculature, and is anti-natriuretic and anti-diuretic . Its production is stimulated in a variety of different cell types under the influence of risk factors for cardiovascular disease and during the development of cardiovascular disease .

Result of Action

ET-1 has clear roles in cell proliferation, podocyte dysfunction, inflammation and fibrosis . It has been implicated in the development and progression of several cardiovascular diseases, such as atherosclerosis and hypertension . ET-1 promotes the epithelial–mesenchymal transition (EMT) to induce the metastatic phenotype, as well as promoting angiogenesis through ET-1-induced vascular endothelial growth factor (VEGF) production from the tumour .

Action Environment

The action of ET-1 can be influenced by various environmental factors. For instance, chronic as well as episodic psychosocial factors provoke social, environmental and emotional stress reactions; elevated plasma endothelin-1 (ET-1) influences individual differences in autonomic and hemodynamic responses to stress . Furthermore, the role of endothelin-1 in affecting lipid metabolism and insulin resistance in obesity mechanisms was under clinical research .

生化分析

Biochemical Properties

ET-1 interacts with various enzymes, proteins, and other biomolecules. It exerts its effects by binding to two G-protein-coupled receptors (GPCRs), the endothelin ETA receptor (ETAR) and the endothelin ETB receptor (ETBR) . ET-1 has been found to potentiate hallmarks of cancer progression such as cell proliferation, invasion and metastasis, as well as angiogenesis .

Cellular Effects

ET-1 has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . ET-1 promotes the epithelial–mesenchymal transition (EMT) to induce the metastatic phenotype, as well as promoting angiogenesis through ET-1-induced vascular endothelial growth factor (VEGF) production from the tumor .

Molecular Mechanism

The molecular mechanism of action of ET-1 involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . In a recently identified mechanism, ETAR engagement by ET1 results in the nuclear translocation of β‐arrestin 1, where it directly binds to β‐catenin to enhance its nuclear accumulation and transcriptional activity .

Temporal Effects in Laboratory Settings

In laboratory settings, ET-1 injection in mice resulted in a transient vascular constriction and reduction in retinal functions, as well as a gradual loss of retinal nerve fiber layer and retinal ganglion cell in a dose-dependent manner .

Dosage Effects in Animal Models

The effects of ET-1 vary with different dosages in animal models. For instance, in a study involving mice, it was found that lower doses of ET-1 resulted in transient vascular constriction and reduction in retinal functions, while higher doses led to a gradual loss of retinal nerve fiber layer and retinal ganglion cell .

Metabolic Pathways

ET-1 is involved in various metabolic pathways. It plays a physiological role as a potent vasoconstrictor and is implicated in an array of diseases . It is also involved in the regulation of a myriad of processes highly relevant for physical and mental well-being .

Transport and Distribution

ET-1 is produced primarily by vascular endothelial cells . It is transported and distributed within cells and tissues through its interaction with its two receptors, ETAR and ETBR .

Subcellular Localization

The subcellular localization of ET-1 is primarily at the cell surface . Some isoforms of the endothelin-converting enzyme (ECE-1), which is involved in the synthesis of ET-1, have been found to be intracellular .

属性

CAS 编号 |

117399-94-7 |

|---|---|

分子式 |

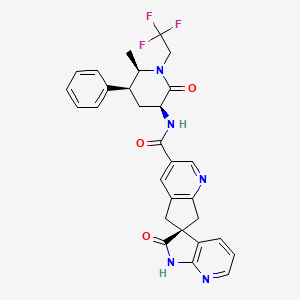

C109H159N25O32S5 |

分子量 |

2491.9 g/mol |

IUPAC 名称 |

3-[[2-[[2-[[31-amino-7-(4-aminobutyl)-39-benzyl-4-(2-carboxyethyl)-10-(carboxymethyl)-19,22,28-tris(hydroxymethyl)-42-[(4-hydroxyphenyl)methyl]-16-(2-methylpropyl)-13-(2-methylsulfanylethyl)-3,6,9,12,15,18,21,24,27,30,38,41,44,47-tetradecaoxo-45-propan-2-yl-33,34,49,50-tetrathia-2,5,8,11,14,17,20,23,26,29,37,40,43,46-tetradecazabicyclo[23.22.4]henpentacontane-36-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[1-[[1-[[1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C109H159N25O32S5/c1-12-56(9)87(107(163)125-76(109(165)166)39-60-43-113-65-24-18-17-23-63(60)65)134-108(164)88(57(10)13-2)133-99(155)75(42-85(143)144)123-94(150)70(36-54(5)6)118-97(153)73(40-61-44-112-52-114-61)121-103(159)80-49-169-168-48-64(111)89(145)126-77(45-135)102(158)131-81-50-170-171-51-82(105(161)132-86(55(7)8)106(162)124-72(38-59-26-28-62(138)29-27-59)95(151)120-71(96(152)130-80)37-58-21-15-14-16-22-58)129-91(147)67(30-31-83(139)140)116-90(146)66(25-19-20-33-110)115-98(154)74(41-84(141)142)122-92(148)68(32-34-167-11)117-93(149)69(35-53(3)4)119-100(156)78(46-136)127-101(157)79(47-137)128-104(81)160/h14-18,21-24,26-29,43-44,52-57,64,66-82,86-88,113,135-138H,12-13,19-20,25,30-42,45-51,110-111H2,1-11H3,(H,112,114)(H,115,154)(H,116,146)(H,117,149)(H,118,153)(H,119,156)(H,120,151)(H,121,159)(H,122,148)(H,123,150)(H,124,162)(H,125,163)(H,126,145)(H,127,157)(H,128,160)(H,129,147)(H,130,152)(H,131,158)(H,132,161)(H,133,155)(H,134,164)(H,139,140)(H,141,142)(H,143,144)(H,165,166) |

InChI 键 |

ZUBDGKVDJUIMQQ-UHFFFAOYSA-N |

SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC3=CNC=N3)NC(=O)C4CSSCC(C(=O)NC(C(=O)NC5CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4)CC6=CC=CC=C6)CC7=CC=C(C=C7)O)C(C)C)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC5=O)CO)CO)CC(C)C)CCSC)CC(=O)O)CCCCN)CCC(=O)O)CO)N |

手性 SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@@H]4CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H]5CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N4)CC6=CC=CC=C6)CC7=CC=C(C=C7)O)C(C)C)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC5=O)CO)CO)CC(C)C)CCSC)CC(=O)O)CCCCN)CCC(=O)O)CO)N |

规范 SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC3=CNC=N3)NC(=O)C4CSSCC(C(=O)NC(C(=O)NC5CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4)CC6=CC=CC=C6)CC7=CC=C(C=C7)O)C(C)C)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC5=O)CO)CO)CC(C)C)CCSC)CC(=O)O)CCCCN)CCC(=O)O)CO)N |

Key on ui application |

Endothelin-1 is one of the most potent vasoconstrictors. |

沸点 |

2467.3±65.0 °C at 760 mmHg |

熔点 |

N/A |

序列 |

H-Cys-Ser-Cys-Ser-Ser-Leu-Met-Asp-Lys-Glu-Cys-Val-Tyr-Phe-Cys-His-Leu-Asp-Ile-Ile-Trp-OH(Disulfide bonds between Cys1 and Cys15/Cys3 and Cys11) |

来源 |

Synthetic |

同义词 |

ET-1; Endothelin-1; Endothelin1; Endothelin 1 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

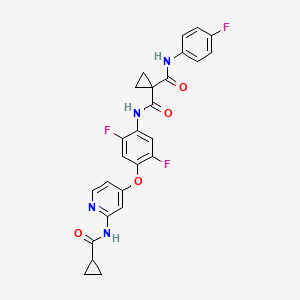

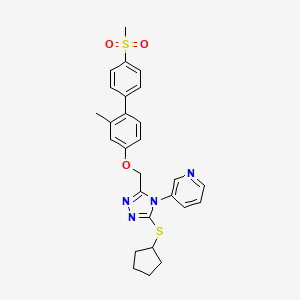

![3-Methyl-6-[2-(6-methylpyridin-2-yl)pyrazol-3-yl]quinazolin-4-one](/img/structure/B612283.png)

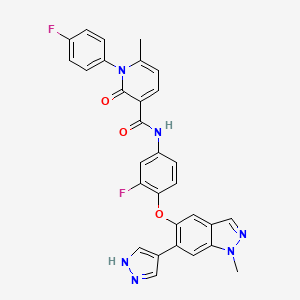

![6-[[5,32-Dichloro-22-(dimethylamino)-52-[3-(dimethylamino)propylcarbamoyl]-2,26,31,44,49-pentahydroxy-21,35,38,54,56,59-hexaoxo-47-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaen-64-yl]oxy]-3,4-dihydroxy-5-(9-methyldecanoylamino)oxane-2-carboxylic acid;hydrochloride](/img/structure/B612304.png)